molecular formula C16H24O14 B048136 (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid CAS No. 119719-58-3

(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid

Cat. No.: B048136
CAS No.: 119719-58-3
M. Wt: 440.35 g/mol
InChI Key: FZERLKNAJSFDSQ-DDHJBXDOSA-N
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Description

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid is a complex organic compound characterized by its unique cyclic structure containing multiple ether and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid typically involves multi-step organic reactions. The process often starts with the formation of the cyclic ether backbone, followed by the introduction of carboxylic acid groups through various functionalization reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions may vary, but they generally require controlled temperatures and pressures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalysts and automated systems can significantly enhance the production efficiency of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The ether and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized compounds with different properties and applications.

Scientific Research Applications

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and interactions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid involves its interaction with molecular targets through its ether and carboxylic acid groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s ability to form stable complexes with metal ions and other molecules further enhances its versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

    Crown Ethers: Compounds with similar cyclic ether structures but without carboxylic acid groups.

    Cyclodextrins: Cyclic oligosaccharides with similar cavity structures used in drug delivery and molecular encapsulation.

    Polyether Carboxylic Acids: Compounds with similar functional groups but different backbone structures.

Uniqueness

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid is unique due to its combination of cyclic ether and multiple carboxylic acid groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2R,3R,11R,12R)-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O14/c17-13(18)9-10(14(19)20)29-7-3-26-4-8-30-12(16(23)24)11(15(21)22)28-6-2-25-1-5-27-9/h9-12H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERLKNAJSFDSQ-DDHJBXDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(OCCOCCOC(C(OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H](OCCOCCO[C@H]([C@@H](OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152559
Record name 18-Crown-6 2,3,11,12-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119719-58-3, 61696-54-6
Record name 18-Crown-6 2,3,11,12-tetracarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119719583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Crown-6 2,3,11,12-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Crown ether/(+)-18-crown-tetracarboxylic acid
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